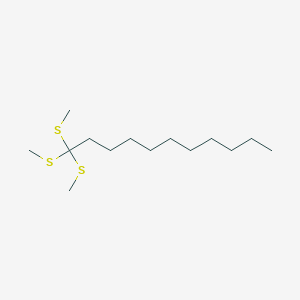![molecular formula C14H22O4 B14243748 Benzene, [(4,4,4-trimethoxybutoxy)methyl]- CAS No. 205865-93-6](/img/structure/B14243748.png)
Benzene, [(4,4,4-trimethoxybutoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- is an organic compound that features a benzene ring substituted with a [(4,4,4-trimethoxybutoxy)methyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- typically involves the reaction of benzene with a [(4,4,4-trimethoxybutoxy)methyl] halide under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution on the benzene ring. The reaction conditions generally include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Non-polar solvents like dichloromethane or toluene.
Reaction Time: Several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, [(4,4,4-trimethoxybutoxy)methyl]- involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The [(4,4,4-trimethoxybutoxy)methyl] group can activate the benzene ring towards electrophilic attack, facilitating further functionalization.
Oxidation-Reduction: The compound can undergo redox reactions, altering its chemical structure and reactivity.
Binding to Biological Targets: Potential binding to enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-ethyl-4-methyl-: Similar in structure but with different substituents, leading to varied reactivity and applications.
Benzene, 1-methyl-4-ethyl-: Another structurally related compound with distinct chemical properties.
Uniqueness
Benzene, [(4,4,4-trimethoxybutoxy)methyl]- is unique due to the presence of the [(4,4,4-trimethoxybutoxy)methyl] group, which imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
205865-93-6 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
4,4,4-trimethoxybutoxymethylbenzene |
InChI |
InChI=1S/C14H22O4/c1-15-14(16-2,17-3)10-7-11-18-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 |
InChI-Schlüssel |
YWTDDTHULBMHAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCOCC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


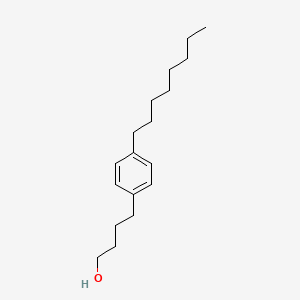
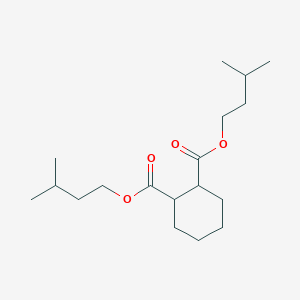
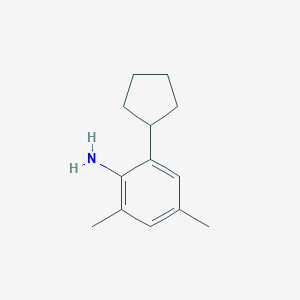
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
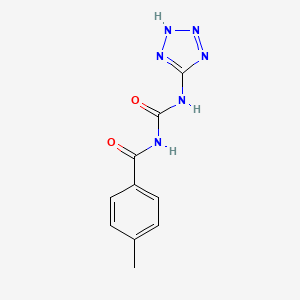
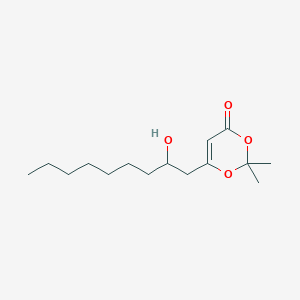
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
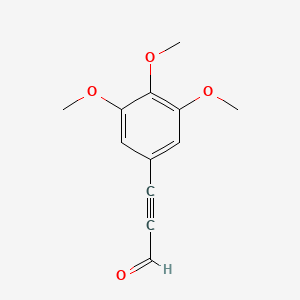
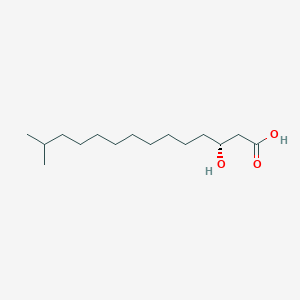
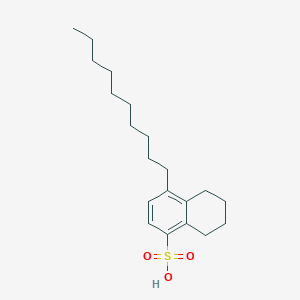
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
